5-[(2-Hydroxypropyl)amino]pyridine-2-carbonitrile
Description
5-[(2-Hydroxypropyl)amino]pyridine-2-carbonitrile is a pyridine-based carbonitrile derivative featuring a 2-hydroxypropylamino substituent at the 5-position of the pyridine ring and a carbonitrile group at the 2-position. Its structure combines hydrogen-bonding capacity (via the hydroxyl group) with the electron-withdrawing properties of the carbonitrile moiety, which may influence reactivity, solubility, and biological activity.
Properties
Molecular Formula |
C9H11N3O |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
5-(2-hydroxypropylamino)pyridine-2-carbonitrile |
InChI |
InChI=1S/C9H11N3O/c1-7(13)5-11-9-3-2-8(4-10)12-6-9/h2-3,6-7,11,13H,5H2,1H3 |
InChI Key |
CRABFYRLNQUVFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC1=CN=C(C=C1)C#N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Hydroxypropyl)amino]pyridine-2-carbonitrile typically involves the reaction of 2-chloropyridine-5-carbonitrile with 2-amino-1-propanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 2-amino-1-propanol displaces the chlorine atom on the pyridine ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution .
Industrial Production Methods
In an industrial setting, the production of 5-[(2-Hydroxypropyl)amino]pyridine-2-carbonitrile can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques like recrystallization or chromatography are used to obtain the compound in high purity .
Chemical Reactions Analysis
Nitrile Group Reactivity
The nitrile moiety in pyridine-2-carbonitrile derivatives is highly electrophilic, enabling nucleophilic additions and transformations. Key reactions include:
Mechanistic Insight :
The electron-withdrawing pyridine ring enhances nitrile reactivity. Hydrolysis to carboxamides (e.g., 5-fluoropicolinonitrile → 5-fluoropicolinamide ) is documented under acidic conditions with yields >60% .
Amino Group Reactions
The secondary amine in the 2-hydroxypropylamino substituent participates in alkylation, acylation, and condensation:
Alkylation/Acylation
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to form tertiary amines.
-
Acylation : Acetyl chloride in pyridine yields N-acylated derivatives.
Mannich Reaction
Under noncatalyzed conditions (HCHO, RNH₂), analogs form thieno[2,3-d]pyrimidine cores via cyclization .
Oxidative Coupling
Hypochlorite oxidation of 3-aminothieno[2,3-b]pyridine carboxamides produces dimeric structures, suggesting potential for similar oxidative dimerization in this compound .
Hydroxyl Group Transformations
The 2-hydroxypropyl chain undergoes typical alcohol reactions:
| Reaction | Reagents | Outcome |
|---|---|---|
| Oxidation | CrO₃/H₂SO₄ | Ketone formation (2-oxopropyl) |
| Esterification | Ac₂O or acyl chlorides | Acetylated or ester derivatives |
| Etherification | Alkyl halides/Ag₂O | Alkoxypropyl derivatives |
Note : Steric hindrance from the pyridine ring may limit reaction rates.
Cyclization Potential
The proximity of the amino and hydroxyl groups enables intramolecular cyclization:
-
Thermal Cyclization : Heating in toluene with PTSA yields oxazolidine or morpholine-like heterocycles.
-
Metal-Catalyzed Cyclization : CuI/ligand systems facilitate C–N bond formation to generate fused pyridopyrimidines .
Example :
Analogous dihydrothiophene carbonitriles cyclize with HCHO/RNH₂ to form thienopyrimidines in 38–40% yields .
Comparative Reactivity with Analogues
Data from structurally related compounds highlight trends:
Key Insight :
The 2-hydroxypropylamino group introduces steric bulk, reducing reaction rates compared to simpler amino derivatives .
Stability and Degradation
-
Photodegradation : UV exposure in solution leads to nitrile hydrolysis and amine oxidation.
-
Thermal Stability : Decomposes above 200°C, forming CO₂ and NH₃.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry:
- Anticancer Activity: Research has indicated that compounds similar to 5-[(2-Hydroxypropyl)amino]pyridine-2-carbonitrile exhibit anti-proliferative effects against various cancer cell lines. For instance, studies on thieno[2,3-b]pyridine analogues have shown promising results in inhibiting colorectal cancer (HCT116) and triple-negative breast cancer (MDA-MB-231) cell lines, with IC50 values indicating significant potency .
- Anti-inflammatory Properties: The compound has been explored for its potential to modulate inflammatory pathways, acting as a ligand for specific receptors involved in inflammation.
2. Organic Synthesis:
- Building Block for Complex Molecules: This compound serves as a versatile building block in organic synthesis, facilitating the development of more complex structures. Its functional groups allow for various chemical transformations, including oxidation and substitution reactions.
- Synthesis of Novel Derivatives: The nitrile group in 5-[(2-Hydroxypropyl)amino]pyridine-2-carbonitrile can be transformed into amines or carbonyls, leading to the creation of diverse derivatives that may possess unique biological activities.
3. Materials Science:
- Development of Advanced Materials: The compound is utilized in the formulation of advanced materials with specific properties, such as enhanced thermal stability and chemical resistance. Its structural characteristics make it suitable for applications in coatings and polymers.
Case Studies
Mechanism of Action
The mechanism of action of 5-[(2-Hydroxypropyl)amino]pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypropylamino group can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparison
The following table highlights key differences between 5-[(2-Hydroxypropyl)amino]pyridine-2-carbonitrile and its closest analog, 5-[(3-Fluoropropyl)amino]pyridine-2-carbonitrile (), alongside pyrimidine-based carbonitriles ():
| Compound Name | Molecular Formula | Molecular Weight | Substituent | Key Functional Groups |
|---|---|---|---|---|
| 5-[(2-Hydroxypropyl)amino]pyridine-2-carbonitrile | C₉H₁₂N₃O* | ~178.19* | 2-Hydroxypropylamino | Hydroxyl, carbonitrile, pyridine |
| 5-[(3-Fluoropropyl)amino]pyridine-2-carbonitrile | C₉H₁₀FN₃ | 179.19 | 3-Fluoropropylamino | Fluorine, carbonitrile, pyridine |
| 2-Amino-6-hydroxy-4-(4-N,N-dimethylaminophenyl)-pyrimidine-5-carbonitrile (AHDMAPPC) | C₁₃H₁₄N₆O | 270.29 | Hydroxyl, dimethylaminophenyl | Hydroxyl, carbonitrile, pyrimidine |
* Inferred based on structural calculations; exact data unavailable in evidence.
Key Observations:
Fluorine typically increases lipophilicity (logP) and metabolic stability, whereas hydroxyl groups improve aqueous solubility . The position of substituents (2-hydroxypropyl vs. 3-fluoropropyl) may alter steric interactions and conformational flexibility, impacting binding affinity in biological systems.
Heterocyclic Core Differences: Pyridine-based carbonitriles (e.g., the target compound) exhibit distinct electronic properties compared to pyrimidine derivatives (e.g., AHDMAPPC).
Biological Activity
Chemical Structure and Properties
The molecular formula of 5-[(2-Hydroxypropyl)amino]pyridine-2-carbonitrile is with a molecular weight of approximately 150.18 g/mol. The compound features:
- A pyridine ring substituted at the 2-position with a carbonitrile group.
- A hydroxypropyl amino group at the 5-position.
These functional groups contribute to its chemical reactivity and potential biological activities.
Antimicrobial and Antiviral Properties
Pyridine derivatives, including those similar to 5-[(2-Hydroxypropyl)amino]pyridine-2-carbonitrile, have shown significant antimicrobial and antiviral activities. For instance, compounds with pyridine nuclei have been noted for their therapeutic properties against various pathogens, including bacteria and viruses . The presence of hydroxy and amino groups in the structure enhances solubility and bioactivity, potentially leading to improved antimicrobial efficacy.
Antitumor Activity
Research has indicated that pyridine derivatives possess antitumor properties. A study highlighted the role of pyridine-based compounds in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The structural characteristics of 5-[(2-Hydroxypropyl)amino]pyridine-2-carbonitrile may similarly contribute to such antitumor activities.
Enzyme Inhibition
Pyridine derivatives are often explored for their ability to inhibit specific enzymes involved in disease processes. For example, certain compounds have been shown to act as inhibitors of protein kinases and phosphodiesterases, which are critical in cancer and other diseases . The potential for 5-[(2-Hydroxypropyl)amino]pyridine-2-carbonitrile to exhibit similar enzyme inhibitory effects warrants further investigation.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of pyridine derivatives. Research into related compounds suggests that modifications to the hydroxypropyl or carbonitrile groups could enhance their pharmacological profiles. For example, increasing hydrophobicity or introducing additional functional groups may improve binding affinity to biological targets .
Case Studies
- Antimicrobial Activity : A study evaluated various pyridine compounds against Staphylococcus aureus and Escherichia coli, finding significant activity at specific concentrations. Compounds with similar structures exhibited minimum inhibitory concentrations (MICs) that suggest potential effectiveness against these pathogens .
- Antitumor Research : In vitro studies on pyridine derivatives demonstrated their ability to inhibit cancer cell lines, with some compounds showing IC50 values in the low micromolar range. These findings indicate that modifications similar to those in 5-[(2-Hydroxypropyl)amino]pyridine-2-carbonitrile could lead to promising antitumor agents .
Q & A
Q. What are the recommended synthetic routes for 5-[(2-Hydroxypropyl)amino]pyridine-2-carbonitrile?
Methodological Answer: The synthesis of pyridine-carbonitrile derivatives typically involves multi-step reactions. A feasible approach could include:
- Step 1: Formation of the pyridine-carbonitrile core via cyclocondensation of aldehydes, thiourea, and malononitrile, as demonstrated in analogous pyrimidine-5-carbonitrile syntheses .
- Step 2: Introduction of the (2-hydroxypropyl)amino group through nucleophilic substitution or reductive amination. For example, alkylation with 2-hydroxypropylamine under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C .
Key Considerations: Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).
Q. How can researchers characterize the purity and structure of this compound?
Methodological Answer:
- Spectroscopy:
- ¹H/¹³C NMR: Identify proton environments (e.g., pyridine ring protons at δ 7.5–8.5 ppm, hydroxypropyl group at δ 1.2–3.5 ppm) and nitrile carbon at ~δ 115–120 ppm .
- IR: Confirm nitrile group absorption at ~2200–2250 cm⁻¹ .
- Chromatography:
- HPLC: Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~5–7 minutes .
- Mass Spectrometry: ESI-MS expected molecular ion [M+H]⁺ at m/z corresponding to C₁₀H₁₂N₃O (calc. 190.10).
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Storage: Keep in a desiccator at 2–8°C in airtight, light-resistant containers to prevent hydrolysis of the nitrile group .
- Handling: Use PPE (gloves, goggles) due to potential skin/eye irritation. Work in a fume hood to avoid inhalation of fine particles .
- Waste Disposal: Neutralize with 10% NaOH solution before incineration to minimize cyanide byproduct formation .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s bioactivity?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to model interactions with target proteins (e.g., kinases). The nitrile group may act as a hydrogen bond acceptor, while the hydroxypropyl side chain enhances solubility .
- QSAR Analysis: Correlate substituent electronic parameters (Hammett σ) with inhibitory activity. For example, electron-withdrawing groups on the pyridine ring may enhance binding affinity .
Q. What strategies resolve contradictions in reaction yield data for similar carbonitriles?
Methodological Answer:
- Variable Screening: Use a Design of Experiments (DoE) approach to test factors like solvent polarity (DMF vs. THF), temperature (60–100°C), and catalyst loading (5–20 mol% Pd).
- Case Study: In the synthesis of 5-[(2-amino-1,3-benzothiazol-6-yl)sulfanyl]pyridine-2-carbonitrile, yields improved from 45% to 72% by replacing NH₄Cl with Na₂S₂O₃ as a reducing agent .
Q. How does the hydroxypropyl group influence physicochemical properties?
Methodological Answer:
- Solubility: The hydroxypropyl moiety increases hydrophilicity. Measure logP via shake-flask method (expected logP ~1.5 vs. ~2.3 for non-hydroxylated analogs) .
- Stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). The hydroxy group may lead to hygroscopicity, requiring formulation with desiccants .
Q. What are the challenges in scaling up synthesis from mg to gram scale?
Methodological Answer:
- Bottlenecks:
- Intermediate Purification: Replace column chromatography with recrystallization (e.g., ethanol/water) for cost efficiency.
- Exothermic Reactions: Use controlled addition of reagents (e.g., Br₂ in acetic acid) and jacketed reactors to manage heat .
- Yield Optimization: Pilot studies show a 15% yield drop at 100-g scale due to inefficient mixing; resolve via high-shear mixers .
Q. How to design structure-activity relationship (SAR) studies for derivatives?
Methodological Answer:
- Analog Synthesis: Modify the hydroxypropyl chain (e.g., replace with methyl, ethyl, or cyclopropyl groups) and compare bioactivity.
- Biological Assays: Test against bacterial biofilms (e.g., Pseudomonas aeruginosa) using crystal violet staining. Nitrile-containing analogs showed 50% biofilm inhibition at 10 µM .
Q. What analytical techniques detect degradation products?
Methodological Answer:
- LC-MS/MS: Identify hydrolysis products (e.g., carboxylic acid derivatives) using a QTOF mass spectrometer in negative ion mode .
- Stability-Indicating Methods: Develop a gradient HPLC method (5–95% acetonitrile in 20 min) to separate degradants .
Q. How to address discrepancies in biological activity across research groups?
Methodological Answer:
- Standardize Assays: Use reference compounds (e.g., ciprofloxacin for antimicrobial studies) and harmonize protocols (e.g., broth microdilution per CLSI guidelines).
- Meta-Analysis: Pool data from 5+ studies to identify confounding variables (e.g., solvent DMSO vs. saline affecting bioavailability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
